molecular formula C8H13NO B1216875 N-Vinylcaprolactam CAS No. 2235-00-9

N-Vinylcaprolactam

Cat. No.: B1216875
CAS No.: 2235-00-9
M. Wt: 139.19 g/mol
InChI Key: JWYVGKFDLWWQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Vinylcaprolactam is a versatile organic compound known for its unique properties and applications. It is a monomer used in the synthesis of various polymers, particularly thermoresponsive polymers. These polymers exhibit a lower critical solution temperature, making them useful in a range of applications from drug delivery to environmental technologies .

Mechanism of Action

Target of Action

N-Vinylcaprolactam, also known as 1-vinylazepan-2-one, is primarily used in the synthesis of polymers . Its primary targets are the monomers or other reactants in the polymerization process .

Mode of Action

This compound interacts with its targets through a process known as free radical polymerization . This process involves the formation of a reactive free radical that initiates the polymerization reaction . The polymerization of this compound can be accelerated by a dual-sited phase-transfer catalyst and potassium persulfate as a conventional radical initiator .

Biochemical Pathways

The resulting polymers, such as poly(this compound), have been used in various biomedical applications, including drug delivery systems . In these applications, the polymers can interact with various biochemical pathways depending on the specific application .

Pharmacokinetics

The pharmacokinetics of this compound and its polymers would depend on their specific use and formulation . For instance, when used in drug delivery systems, the absorption, distribution, metabolism, and excretion (ADME) properties of the polymers would be influenced by factors such as their size, chemical composition, and the specific drug being delivered .

Result of Action

The primary result of this compound’s action is the formation of polymers . These polymers have various properties that make them useful in a range of applications. For example, poly(this compound) is a thermoresponsive polymer that exhibits lower critical solution temperature (LCST) between 25 and 50 °C . This property makes it useful in applications such as drug delivery, where the polymer can respond to changes in body temperature .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of polymerization can be affected by factors such as temperature, the concentration of the monomer, initiator, and catalyst, and the presence of an ultrasound environment . Additionally, the properties and behavior of the resulting polymers can be influenced by factors such as pH, temperature, ionic strength, magnetic field, electric field, and light .

Biochemical Analysis

Biochemical Properties

N-Vinylcaprolactam plays a significant role in biochemical reactions due to its ability to form hydrogels and microgels. These hydrogels are three-dimensional polymeric networks that swell in aqueous solutions but do not dissolve in water . This compound-based microgels are particularly useful in drug delivery applications, as they can respond to environmental changes such as pH, temperature, and ionic strength . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating controlled drug release and targeted delivery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogels allows it to encapsulate and release bioactive molecules in a controlled manner, thereby affecting cell function . Studies have shown that this compound-based hydrogels can modulate cell behavior, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the formation of stable complexes . These interactions can result in the modulation of enzyme activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s hydrogels exhibit volume phase transitions in response to environmental stimuli, such as temperature and pH . Over time, these hydrogels can degrade, leading to changes in their physical and chemical properties . Long-term studies have shown that this compound-based hydrogels can maintain their functionality for extended periods, making them suitable for various biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can promote cell proliferation and tissue regeneration, while high doses may lead to toxic or adverse effects . The threshold effects observed in these studies highlight the importance of optimizing the dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to form hydrogels allows it to encapsulate and release bioactive molecules, thereby affecting metabolic processes . Studies have shown that this compound-based hydrogels can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrogels can localize to specific tissues, allowing for targeted delivery of bioactive molecules . This targeted distribution enhances the compound’s therapeutic efficacy and reduces potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s hydrogels can be engineered to target specific subcellular locations, thereby enhancing their activity and function . Studies have shown that this compound-based hydrogels can localize to the nucleus, mitochondria, and other organelles, leading to targeted therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylcaprolactam can be synthesized through the radical polymerization of caprolactam with vinyl acetate. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The polymerization process can be carried out in various solvents, including benzene, isobutanol, and isopropanol .

Industrial Production Methods: In industrial settings, this compound is produced using a similar radical polymerization method but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: N-Vinylcaprolactam stands out due to its unique combination of hydrophilic and hydrophobic properties, which provide excellent thermoresponsive behavior. This makes it particularly suitable for applications requiring precise temperature control, such as targeted drug delivery and minimally invasive surgery .

Properties

IUPAC Name

1-ethenylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVGKFDLWWQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-83-7
Record name Poly(N-vinylcaprolactam)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1041423
Record name N-Vinylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid; [Sigma-Aldrich MSDS]
Record name N-Vinylcaprolactam
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2235-00-9, 25189-83-7
Record name Vinylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vinylcaprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-N-vinylcaprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vinylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-vinylhexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-VINYLCAPROLACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Example 1 was carried out without addition of a cocatalyst. The amount of ethyne taken up was 0.69 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 77.9%. A viscid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Vinylcaprolactam
Reactant of Route 2
N-Vinylcaprolactam
Reactant of Route 3
N-Vinylcaprolactam
Reactant of Route 4
N-Vinylcaprolactam
Reactant of Route 5
N-Vinylcaprolactam
Reactant of Route 6
Reactant of Route 6
N-Vinylcaprolactam
Customer
Q & A

Q1: What is the molecular formula and weight of NVCL?

A1: The molecular formula of NVCL is C8H13NO, and its molecular weight is 139.19 g/mol.

Q2: How is PNVCL typically synthesized?

A2: PNVCL is commonly synthesized via free radical polymerization of NVCL. This can be achieved through various methods, including solution polymerization, precipitation polymerization, and dispersion polymerization. [, , , ] Different initiators, like azobisisobutyronitrile (AIBN) or organic peroxides, are used depending on the desired polymer properties and application. [, ]

Q3: Can the polymerization of NVCL be controlled?

A3: Yes, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization) have been successfully employed to synthesize well-defined PNVCL with controlled molecular weight and architecture. [, , ]

Q4: What makes PNVCL unique compared to other polymers?

A4: PNVCL stands out due to its thermoresponsive nature. It exhibits a lower critical solution temperature (LCST) around 32-34 °C in aqueous solutions. [, ] This means PNVCL transitions from a soluble state to an insoluble state upon heating above its LCST, making it suitable for applications like temperature-responsive drug delivery.

Q5: How does the molecular weight of PNVCL affect its LCST?

A5: Studies have shown that the LCST of PNVCL generally decreases with increasing molecular weight. [, ] This inverse relationship allows for fine-tuning of the polymer’s thermoresponsive behavior for specific applications.

Q6: How does the presence of salts affect the LCST of PNVCL?

A6: The addition of salts to aqueous PNVCL solutions typically lowers the LCST. [, ] This effect is attributed to the influence of ions on the hydrogen bonding network between water and the polymer chains, promoting dehydration and aggregation at lower temperatures.

Q7: Can the LCST of PNVCL be modified?

A7: Yes, the LCST of PNVCL can be tailored by copolymerization with other monomers. For example, incorporating hydrophilic monomers like N-vinylpyrrolidone can increase the LCST, while hydrophobic monomers like vinyl acetate can decrease it. [, , ]

Q8: How does crosslinking affect the properties of PNVCL?

A8: Crosslinking PNVCL leads to the formation of hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water. [, , ] These hydrogels can be designed to be thermoresponsive, changing their swelling behavior in response to temperature variations. [, , ]

Q9: What are some potential applications of PNVCL?

A9: PNVCL's unique properties make it suitable for various applications, including:

  • Drug delivery: Thermoresponsive PNVCL-based nanogels and microgels can encapsulate drugs and release them in a controlled manner upon reaching a specific temperature, such as the elevated temperature of tumor tissues. [, , ]
  • Biomedical applications: PNVCL's biocompatibility makes it suitable for biomedical applications like wound dressings, tissue engineering scaffolds, and contact lenses. [, , ]
  • Smart textiles: Grafting PNVCL onto fabrics like cotton can create temperature-responsive textiles that regulate water absorption and vapor transmission, contributing to enhanced comfort. []

Q10: Can PNVCL be used to create magnetically responsive materials?

A11: Yes, PNVCL has been successfully combined with magnetic nanoparticles, like magnetite, to create nanocomposites suitable for magnetic hyperthermia applications. [] These nanocomposites can generate heat upon exposure to an alternating magnetic field, potentially targeting cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.